Product packaging for 5,6-Diaminouracil(Cat. No.:CAS No. 3240-72-0)

5,6-Diaminouracil

Cat. No.: B014702
CAS No.: 3240-72-0
M. Wt: 142.12 g/mol
InChI Key: BBTNLADSUVOPPN-UHFFFAOYSA-N
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Description

5,6-Diaminouracil (C4H6N4O2) is a high-value pyrimidine derivative serving as a critical building block in medicinal chemistry and pharmaceutical research. This compound is supplied as a solid of high purity to ensure consistent and reliable experimental results. Primary Research Applications: Key Precursor for Xanthine Derivatives: this compound is a fundamental starting material for synthesizing a wide array of 8-substituted xanthines, which are privileged structures in drug discovery. Through condensation with carboxylic acids, it forms 6-amino-5-carboxamidouracil intermediates, which can be cyclized to produce potent and selective adenosine receptor (AR) antagonists . These antagonists are investigated for neurodegenerative diseases like Parkinson's and Alzheimer's, as well as for cancer immunotherapy . Antioxidant and Free Radical Research: Long-chain alkylated derivatives of this compound exhibit significant activity against free radical processes. They demonstrate a large inhibitory activity against oxygen radical-induced lipid peroxidation, making them novel agents for studying oxidative stress, with potencies (IC50) often lower than 1 µM . Synthesis of Fused Heterocycles: This diamine is a direct starting material for synthesizing complex fused ring systems like indenopteridines and indolopteridines. These novel fused uracil derivatives have shown promising in vitro antitumor activities against human hepatocellular carcinoma cell lines (Hep-G2) . Handling and Usage: This product is intended for research and laboratory use only. It is not for diagnostic, therapeutic, or any other human use. Researchers should consult relevant safety data sheets and adhere to standard laboratory safety protocols while handling this chemical.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C4H6N4O2 B014702 5,6-Diaminouracil CAS No. 3240-72-0

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

5,6-diamino-1H-pyrimidine-2,4-dione
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InChI

InChI=1S/C4H6N4O2/c5-1-2(6)7-4(10)8-3(1)9/h5H2,(H4,6,7,8,9,10)
Source PubChem
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InChI Key

BBTNLADSUVOPPN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1(=C(NC(=O)NC1=O)N)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H6N4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

42965-55-9 (sulfate (1:1)), 63981-35-1 (sulfate (2:1))
Record name 5,6-Diamino-2,4-dihydroxypyrimidine
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DSSTOX Substance ID

DTXSID9062930
Record name 2,4(1H,3H)-Pyrimidinedione, 5,6-diamino-
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Molecular Weight

142.12 g/mol
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CAS No.

3240-72-0
Record name 5,6-Diaminouracil
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Record name 5,6-Diamino-2,4-dihydroxypyrimidine
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Record name 2,4(1H,3H)-Pyrimidinedione, 5,6-diamino-
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Record name 2,4(1H,3H)-Pyrimidinedione, 5,6-diamino-
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Record name 5,6-DIAMINOURACIL
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Synthetic Methodologies and Chemical Transformations Involving 5,6 Diaminouracil

Direct Synthesis Approaches to 5,6-Diaminouracil.

A common approach for the synthesis of this compound involves the reduction of 5-nitroso-6-aminouracil derivatives. This method typically starts with the nitrosation of a 6-aminouracil. The resulting 5-nitroso-6-aminouracil is then subjected to a reduction to yield this compound.

One reported procedure involves the catalytic hydrogenation of the nitroso group of 5-nitroso-6-aminouracil using an inorganic base as the reaction medium. This method has been shown to produce this compound with high purity and yield. google.com Another established method for the reduction of 5-nitroso-6-aminouracil derivatives utilizes sodium hydrosulfite (sodium dithionite). acs.org A rapid modification of the classical Traube synthesis employs sodium hydrosulfite for the reduction of the 5-nitroso group to the 5-amino group. acs.org For example, 1-butyl-5-nitroso-6-aminouracil can be reduced using sodium dithionite (B78146) in a concentrated aqueous solution of ammonium (B1175870) hydroxide (B78521) at elevated temperatures, followed by stirring at room temperature. prepchem.com The resulting product, 1-butyl-5,6-diaminouracil, can be isolated as crystals. prepchem.com The crude product, often obtained as the bisulfite salt, can be purified by conversion to its hydrochloride salt using concentrated hydrochloric acid. orgsyn.org

Reactions of this compound in the Formation of Fused Pyrimidines.

This compound is a crucial precursor for the synthesis of various fused pyrimidine (B1678525) systems, primarily xanthines and pteridines. The presence of the vicinal diamine functionality on the uracil (B121893) core allows for cyclocondensation reactions with appropriate one-carbon or two-carbon bridging units. frontiersin.orgresearchgate.netscirp.org

The synthesis of xanthine (B1682287) derivatives from this compound is a widely utilized method, often referred to as a variation of the Traube synthesis. scispace.comnih.gov This process typically involves the formation of an imidazole (B134444) ring fused to the uracil core. scispace.com Two of the most commonly employed routes for constructing the imidazole ring involve the reaction of this compound with either carboxylic acids (or their derivatives) or aldehydes. clockss.org

The reaction of this compound derivatives with carboxylic acids or their activated derivatives is a common strategy for synthesizing 8-substituted xanthines. frontiersin.orgnih.govbiointerfaceresearch.comnih.govresearchgate.net This condensation typically leads to the formation of a 6-amino-5-carboxamidouracil intermediate, which subsequently undergoes cyclization to form the xanthine ring system. frontiersin.orgnih.govresearchgate.net

Established methods for this coupling include using coupling reagents such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) hydrochloride (EDC-HCl) in the presence of the carboxylic acid and this compound derivative. frontiersin.orgnih.gov Another method involves activating the carboxylic acid by converting it to the corresponding acid chloride before reacting with the diaminouracil. frontiersin.org More recently, the use of non-hazardous coupling reagents like COMU (1-[(1-(cyano-2-ethoxy-2-oxoethylideneaminooxy)dimethylaminomorpholinomethylene)]methanaminium hexafluorophosphate) has been reported for the efficient synthesis of 6-amino-5-carboxamidouracils by condensation of this compound derivatives with various carboxylic acids. frontiersin.orgnih.govresearchgate.netnih.govmdpi.comnih.gov This method often results in high yields (typically >80%) and can be very fast, with reactions completing in minutes. frontiersin.orgnih.govresearchgate.netnih.gov The regioselectivity of this reaction typically favors the formation of the 5-carboxamido derivative. frontiersin.orgnih.govresearchgate.netresearchgate.netnih.gov

Alternatively, where available, trialkyl orthoesters can be condensed directly with diaminouracils to afford xanthines, bypassing the isolation of an intermediate amide. clockss.org Microwave-assisted reactions with triethyl orthoformate and this compound derivatives have been shown to significantly shorten reaction times and provide good yields of 8-unsubstituted xanthines. beilstein-journals.orgasianpubs.org

Another widely used route for the synthesis of 8-substituted xanthine derivatives involves the condensation of 5,6-diaminouracils with aldehydes. frontiersin.orgnih.govbiointerfaceresearch.comnih.govresearchgate.net This reaction initially forms an imine intermediate, specifically a 5-(arylidene- or alkylidene-amino)-6-aminouracil. frontiersin.orgnih.govresearchgate.net The imine intermediate then undergoes oxidative cyclization to form the fused imidazole ring of the xanthine. frontiersin.orgbiointerfaceresearch.comnih.govresearchgate.net

Various reagents and conditions have been employed for the oxidative cyclization step. These include iodine in dimethoxyethane, diethyl azodicarboxylate (DEAD), thionyl chloride, ferric chloride, mercuric chloride, and m-CPBA (meta-chloroperoxybenzoic acid). clockss.orgresearchgate.net Mild oxidants like m-CPBA in acetonitrile (B52724) can effect clean oxidative cyclization of amino Schiff-bases at room temperature. clockss.org Heating the diaminouracil with the respective aldehyde at elevated temperatures, sometimes in the presence of an oxidant or under specific conditions like using bromo dimethyl-sulfonium bromide (BDMS), can also lead directly to the xanthine. clockss.orgbiointerfaceresearch.comresearchgate.net

As mentioned earlier, 6-amino-5-carboxamidouracils are frequently utilized precursors for the synthesis of 8-substituted xanthines. frontiersin.orgnih.govresearchgate.netnih.govmdpi.com These intermediates are typically prepared by the condensation of this compound derivatives with carboxylic acids or their activated forms, often employing coupling reagents. frontiersin.orgnih.govresearchgate.netnih.govmdpi.comnih.gov

Once the 6-amino-5-carboxamidouracil precursor is formed, cyclization to the xanthine ring can be achieved using a variety of methods. These include treatment with bases such as sodium hydroxide or methylate, or with reagents like trimethylsilyl (B98337) polyphosphate (PPSE), hexamethyldisilazane (B44280) (HMDS), or phosphorus pentoxide, depending on the specific substrate and desired outcome. frontiersin.orgnih.gov

Here is a table summarizing some examples of 6-amino-5-carboxamidouracil synthesis:

This compound DerivativeCarboxylic Acid/DerivativeCoupling ReagentConditionsProductYield (%)Reference
3-ethyl-5,6-diaminouracilBenzoyl chloride-Aqueous NaOHN-(6-amino-3-ethyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidin-5-yl)benzamide87 nih.gov
3-ethyl-5,6-diaminouracilPhenylacetic acidCOMU, DIPEADMF, rt, 5 min, H₂ON-(6-amino-3-ethyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidin-5-yl)-2-phenylacetamide80 nih.gov
3-ethyl-5,6-diaminouracilCinnamic acidCOMU, DIPEADMF, rt, 5 min, H₂ON-(6-amino-3-ethyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidin-5-yl)cinnamamide80 nih.gov
This compound derivativeVarious carboxylic acidsCOMUDMF, rt, 5-10 min, H₂O6-amino-5-carboxamidouracil derivatives>80 frontiersin.orgnih.govresearchgate.netnih.gov

This compound also serves as a valuable starting material for the synthesis of pteridine (B1203161) derivatives. Pteridines are bicyclic heterocycles containing a fused pyrazine (B50134) and pyrimidine ring system. mdpi.com The synthesis of pteridines from this compound typically involves the condensation of the diaminopyrimidine with a compound containing a two-carbon unit that can form the pyrazine ring. researchgate.netscirp.org

Examples of reagents used for this purpose include α,β-dicarbonyl compounds or equivalents. For instance, the reaction of this compound with ninhydrin (B49086) yields indenopteridine derivatives. scirp.orgoalib.comscirp.org This reaction can be carried out under various conditions, including stirring at room temperature in ethanol (B145695) with a base or in water with ammonium hydroxide. scirp.org Another example is the condensation of this compound derivatives with acenaphthoquinone, which leads to the formation of acenaphtho[1,2-g]pteridines. nih.gov This reaction can be performed by refluxing the reactants in acetic acid or by heating them under fusion in the presence of DMF. nih.gov

Furthermore, this compound derivatives can undergo [4+2]-cycloaddition reactions with appropriate dicarbonyl compounds to form pteridinetrione derivatives. For example, 1-methyl-5,6-diaminouracil reacts with ethyl 4-aryl(heteryl)-2,4-dioxobutanoates under refluxing conditions in acetic acid to yield 1-methyl-6-((2-(aryl-(heteryl-))-2-oxoethyl)pteridine-2,4,7(1H,3H,8H)-triones. researchgate.netenamine.net This reaction has been shown to be regioselective. researchgate.netenamine.net

Here is a table illustrating some examples of pteridine synthesis from this compound:

This compound DerivativeTwo-Carbon ComponentConditionsProductReference
This compoundNinhydrinEthanol, TEA, rt, 30 min or Water, NH₄OH, rtIndenopteridine derivatives scirp.orgoalib.comscirp.org
This compound derivativeAcenaphthoquinoneAcetic acid, reflux or DMF, heat under fusionAcenaphtho[1,2-g]pteridine derivatives nih.gov
1-methyl-5,6-diaminouracilEthyl 4-aryl(heteryl)-2,4-dioxobutanoatesAcetic acid, reflux, 60 minPteridinetrione derivatives researchgate.netenamine.net
This compound/thiouracilPhenacyl bromidesDMF, heat under fusion, 20 min6-Arylpteridine (Lumazine) derivatives mdpi.com

Synthesis of Pteridine Derivatives from this compound.

Reactions with Dicarbonyl Compounds.

This compound and its derivatives readily react with dicarbonyl compounds to form fused heterocyclic systems. A notable example is the reaction with ninhydrin (2,2-dihydroxy-1H-indene-1,3(2H)-dione) and isatin (B1672199) (1H-indole-2,3-dione). The cyclocondensation of this compound derivatives with ninhydrin yields indenopteridines. researchgate.netscirp.orgresearchgate.netoalib.comscirp.org Similarly, the reaction with isatin leads to the formation of indolopteridines. researchgate.net The reaction with ninhydrin is reported to proceed via the condensation of the more basic amino group at the 5-position with the more electrophilic C-2 position of ninhydrin. researchgate.netscirp.org

Synthesis of Indenopteridines.

Indenopteridines can be synthesized in good yields through the reaction of this compound derivatives with ninhydrin. researchgate.netscirp.orgresearchgate.netoalib.comscirp.org This reaction typically involves refluxing the reactants in a solvent such as ethanol, often in the presence of a base like triethylamine (B128534). researchgate.netscirp.org For instance, the reaction of 5,6-diamino-1,3-dimethyluracil (B14760) hydrochloride with ninhydrin in ethanol with triethylamine afforded the corresponding indenopteridine derivative. scirp.org

Synthesis of Pyrimidopyrimidines.

While 6-aminouracils are frequently used starting materials for the synthesis of pyrimidopyrimidines through reactions with activated olefins or other reagents, the direct synthesis of pyrimidopyrimidines specifically from this compound as the primary reactant for constructing the fused ring system is not extensively detailed in the provided search results in the context of this specific outline point. Some sources mention 5,6-diamino-1-(2-chlorobenzyl)uracil as a scaffold for annulation reactions leading to various fused systems like pyrimidodiazepines and lumazines, but not explicitly pyrimidopyrimidines in the sense of forming a new pyrimidine ring fused to the existing uracil core through the 5,6-diamino moiety in a general method for pyrimidopyrimidines. raco.catnih.gov

Synthesis of Pyrazolo[3,4-d]pyrimidines.

The synthesis of pyrazolo[3,4-d]pyrimidines is often achieved through reactions involving pyrazole (B372694) derivatives or cyclization of appropriately substituted pyrimidines, such as 6-hydrazinyluracil derivatives. scirp.orgresearchgate.netoalib.comscirp.orgmdpi.com Based on the provided search results, a general synthetic method for pyrazolo[3,4-d]pyrimidines that directly utilizes this compound as the key starting material for forming the pyrazole ring is not clearly described. Reference frontiersin.org, cited in the outline for this section, focuses on the synthesis of 6-amino-5-carboxamidouracils from this compound derivatives, which are precursors for 8-substituted xanthines, not pyrazolo[3,4-d]pyrimidines. frontiersin.orgnih.govresearchgate.netresearchgate.netbeilstein-journals.org

Derivatization of this compound at Nitrogen Positions.

The nitrogen atoms of the uracil ring and the amino groups in this compound offer sites for derivatization, leading to compounds with altered properties.

N1-Mono- and N1,N3-Disubstituted this compound Derivatives.

N1-mono- and N1,N3-disubstituted this compound derivatives are synthesized and utilized as starting materials for further chemical transformations, such as amide formation. frontiersin.orgnih.govresearchgate.netresearchgate.net These substituted derivatives are important for introducing specific functionalities or modifying the electronic and steric properties of the molecule.

N-Alkylated this compound Derivatives.

N-alkylation of this compound derivatives can be performed to introduce alkyl chains at the nitrogen positions. These N-alkylated derivatives have been synthesized and investigated for various applications. mdpi.comnih.govebi.ac.ukacs.orgnih.gov For example, long-chain N-alkylated this compound derivatives have been synthesized and evaluated for their activity against free radical processes. nih.govebi.ac.ukacs.org The synthesis of N-alkylated xanthines, which are related to this compound derivatives, often involves alkylation steps. nih.govgoogle.com

Mechanistic Investigations of Reactions Involving this compound.

The reactivity of this compound stems from the presence of two adjacent amino groups on the uracil core. These amino groups can act as nucleophiles, participating in condensation, cyclization, and coupling reactions. Studies have focused on understanding the step-by-step processes and intermediate species formed during these transformations.

One significant area of investigation involves the condensation of this compound derivatives with carbonyl compounds, such as aldehydes or carboxylic acids, to form fused heterocycles like xanthines. For instance, the reaction of 5,6-diaminouracils with aldehydes is a common route to 8-substituted xanthine derivatives. The proposed mechanism for this reaction typically involves the nucleophilic attack of the amino group at the 5-position of the uracil ring on the electrophilic carbon of the aldehyde. This is followed by dehydration to form an intermediate Schiff base (an imine). Subsequent intramolecular cyclization, often under oxidative conditions, leads to the formation of the xanthine ring system. researchgate.netnih.gov

Alternatively, this compound derivatives can react with carboxylic acids to form 6-amino-5-carboxamidouracils, which serve as precursors for 8-substituted xanthines. nih.govfrontiersin.orgnih.gov The mechanism for amide coupling reactions involving this compound and carboxylic acids in the presence of coupling reagents like COMU (1-[(1-(cyano-2-ethoxy-2-oxoethylideneaminooxy)dimethylaminomorpholinomethylene)]methanaminium hexafluorophosphate) has been investigated. nih.govfrontiersin.orgnih.gov This reaction is believed to proceed via the activation of the carboxylic acid by the coupling reagent, followed by the nucleophilic attack of the amino group at the 5-position of the diaminouracil on the activated carboxylic acid species. nih.govfrontiersin.org Studies have confirmed the regioselectivity of this reaction, with amide formation primarily occurring at the 5-amino group, yielding 6-amino-5-carboxamidouracil derivatives. nih.govfrontiersin.orgnih.gov

Research has also explored the reaction of this compound with ninhydrin, leading to the formation of indenopteridine derivatives. The proposed mechanism for this reaction involves the initial condensation between the more reactive amino group at the 5-position of this compound with the more electrophilic C-2 position of ninhydrin. This is followed by the attack of the amino group at the 6-position on one of the carbonyl groups of ninhydrin, leading to a cyclized intermediate that is stabilized by the loss of water. scirp.org

Furthermore, this compound has been studied in the context of enzymatic reactions. For example, it has been used as a substrate analog in structural and functional analyses of enzymes like PucM, a hydrolase involved in the ureide pathway. pdbj.org Crystal structures of PucM in complex with this compound have provided insights into the enzyme's active site and a possible mechanism for its hydrolytic activity. pdbj.org

Detailed research findings often involve spectroscopic analysis (e.g., NMR, IR, MS) and X-ray crystallography to confirm the structures of intermediates and products, providing evidence for proposed reaction mechanisms. nih.govfrontiersin.orgnih.govscirp.org For instance, NMR spectroscopy has been used to study the conformation of carboxamides derived from 5,6-diaminouracils and to determine the ratio of cis and trans amide conformers. nih.gov

While specific detailed data tables illustrating reaction kinetics or thermodynamic parameters were not extensively detailed in the search results, the cited studies often report yields, melting points, and spectroscopic data for synthesized compounds, which are crucial for supporting the proposed mechanisms. nih.govfrontiersin.orgnih.govscirp.org

Here is a summary of some reactions and proposed mechanistic steps involving this compound derivatives:

Reaction TypeReactant(s) with this compound DerivativeProposed Key Mechanistic StepsResulting Heterocycle (Example)References
Condensation/CyclizationAldehydesNucleophilic attack (C5-NH2), dehydration (Schiff base formation), intramolecular cyclization.8-Substituted Xanthine researchgate.netnih.gov
Amide CouplingCarboxylic Acids (with coupling reagent)Carboxylic acid activation, nucleophilic attack (C5-NH2).6-Amino-5-carboxamidouracil nih.govfrontiersin.orgnih.gov
Condensation/CyclizationNinhydrinCondensation (C5-NH2 with ninhydrin C-2), cyclization (C6-NH2 with ninhydrin C=O), dehydration.Indenopteridine scirp.org
Enzymatic Hydrolysis (as substrate analog)PucM enzymeBinding to active site, participation in hydrolytic mechanism (details enzyme-specific).N/A pdbj.org

This table summarizes some of the key reactions and proposed mechanistic elements discussed in the literature concerning this compound.

Spectroscopic and Computational Characterization of 5,6 Diaminouracil and Its Derivatives

Vibrational Spectroscopy Studies.

Vibrational spectroscopy, specifically Fourier Transform Infrared (FT-IR) and Fourier Transform Raman (FT-Raman) spectroscopy, is a powerful tool for investigating the molecular vibrations of 5,6-diaminouracil and its derivatives. These techniques provide characteristic spectral fingerprints that aid in identification and structural elucidation. Computational methods, such as Density Functional Theory (DFT), are often employed to complement experimental data by predicting vibrational frequencies and assisting in peak assignments. researchgate.netnih.govresearchgate.netmdpi.com

FT-IR Spectroscopy.

FT-IR spectroscopy has been utilized to study the vibrational modes of this compound and its derivatives in the solid phase. researchgate.netnih.govresearchgate.netresearchgate.net Analysis of the FT-IR spectra allows for the identification of key functional groups and their associated stretching and bending vibrations. For this compound, characteristic bands corresponding to N-H stretching vibrations of the amino groups and the uracil (B121893) ring N-H groups, as well as C=O stretching vibrations of the carbonyl groups, are observed. nih.gov Studies comparing experimental FT-IR spectra with theoretically calculated spectra using DFT methods have shown good agreement, enabling detailed assignments of observed bands to specific vibrational modes. researchgate.netnih.govresearchgate.netmdpi.com For instance, theoretical calculations using the B3LYP method with appropriate basis sets have predicted N-H stretching frequencies that are consistent with experimental values. mdpi.com The C=O stretching modes are typically observed as strong bands in the FT-IR spectra. nih.gov

FT-Raman Spectroscopy.

FT-Raman spectroscopy provides complementary information to FT-IR by probing different molecular vibrations based on polarizability changes during vibration. researchgate.netnih.govresearchgate.net Similar to FT-IR, FT-Raman spectra of this compound and its derivatives exhibit characteristic bands related to the skeletal vibrations of the uracil ring and the vibrations of the amino and carbonyl groups. researchgate.netnih.govnih.gov Combined experimental FT-Raman and computational studies have been performed to achieve a comprehensive understanding of the vibrational properties. researchgate.netnih.govresearchgate.net Comparisons between experimental and calculated Raman spectra, often based on DFT calculations, help in confirming vibrational assignments and understanding the nature of the molecular motions. researchgate.netnih.govmdpi.com For example, C-C stretching vibrations have been identified in the FT-Raman spectra, with good agreement between experimental and theoretical values. mdpi.com

Nuclear Magnetic Resonance (NMR) Spectroscopy.

NMR spectroscopy is an indispensable technique for determining the structure and dynamics of this compound and its derivatives in solution. researchgate.netfishersci.fisigmaaldrich.comnih.govmdpi.comresearchgate.net Both one-dimensional (1D) and two-dimensional (2D) NMR techniques provide detailed information about the chemical environment of individual nuclei and their connectivity. researchgate.netfishersci.fisigmaaldrich.comnih.govmdpi.comresearchgate.net

One-Dimensional NMR (¹H-NMR, ¹³C-NMR).

¹H-NMR spectroscopy is widely used to identify and characterize the protons in this compound derivatives. The chemical shifts, multiplicities, and integration of signals in the ¹H-NMR spectra provide information about the different types of protons and their relative numbers and coupling interactions. researchgate.netsigmaaldrich.comnih.govresearchgate.net For example, the presence and environment of N-H and C-H protons in the uracil ring and attached substituents can be determined. mdpi.comfrontiersin.org

¹³C-NMR spectroscopy provides information about the carbon skeleton of the molecule. researchgate.netsigmaaldrich.comresearchgate.net The chemical shifts of the ¹³C signals are sensitive to the electronic environment of the carbon atoms, allowing for the assignment of signals to specific carbons in the uracil ring and substituents. mdpi.comfrontiersin.org Proton-decoupled ¹³C-NMR spectra typically show a single peak for each unique carbon environment. bhu.ac.in

Data from ¹H and ¹³C NMR spectra of this compound derivatives, such as 1,3-diallyl-5,6-diaminouracil (B12286) and 5,6-diamino-1,3-dimethyluracil (B14760), have been reported, providing characteristic chemical shifts for the protons and carbons in these molecules. sigmaaldrich.commdpi.comfrontiersin.org

Dynamic NMR Studies and Conformational Analysis.

Dynamic NMR (DNMR) spectroscopy is used to study molecular processes that are fast on the NMR timescale, such as conformational interconversions or tautomerism. nih.govmdpi.comunibas.it By recording NMR spectra at different temperatures, it is possible to observe the coalescence of signals due to the averaging of different environments as the rate of the dynamic process changes. mdpi.com

Studies on carboxamide derivatives of this compound have utilized DNMR to investigate restricted rotation around amide bonds, which can lead to the presence of distinct conformers (cis/trans or s-cis/s-trans) that are interconverting. mdpi.comresearchgate.net The observation of duplicated signals in NMR spectra at lower temperatures, which coalesce at higher temperatures, is indicative of such dynamic processes. mdpi.com Computational methods, including DFT calculations, are often used in conjunction with DNMR to calculate the energy barriers for these dynamic processes and to understand the relative stabilities of different conformers. mdpi.comresearchgate.netunibas.it NOESY experiments can also provide evidence for the presence of different conformers by showing spatial correlations between protons in each conformer. mdpi.com

Representative Spectroscopic Data for this compound Derivatives

Below are examples of spectroscopic data reported for some this compound derivatives.

Compound NameTechniqueSolventKey DataSource
1,3-Diallyl-5,6-diaminouracil¹H NMRDMSO-d₆δ 3.85–3.92 (m, 4H, N-CH₂), 5.10–5.25 (m, 4H, CH₂=CH), 5.75–5.90 (m, 2H, CH₂=CH), 6.45 (s, 2H, NH₂), 10.30 (s, 1H, NH)
1,3-Diallyl-5,6-diaminouracilIR (KBr)KBr3350 cm⁻¹ (N-H stretch), 1665 cm⁻¹ (C=O), 1620 cm⁻¹ (C=N)
6-amino-5-arylethynylcarboxamide¹H NMRDMSO-d₆Duplication of signals observed, e.g., amino group cross-correlations at 6.76 and 7.89 ppm (conformer A) and 6.58 and 7.58 ppm (conformer B) at low temperature. mdpi.com
6-amino-5-arylethynylcarboxamide¹³C NMRDMSO-d₆Duplication of signals observed. mdpi.com
N-(6-Amino-3-ethyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidin-5-yl)-3-phenylpropiolamide¹H NMRDMSO-d₆δ 10.45 (s, 1H, N1-H), 9.16 (s, 1H, CONH), 7.62–7.56 (m, 2H, Harom), 7.53–7.45 (m, 3H, Harom), 6.14 (s, 2H, NH₂) , 3.79–3.67 (m, 2H, N1-CH₂), 1.04 (t, J = 7.0 Hz, 2H, CH₂CH₃) mdpi.com
N-(6-Amino-3-ethyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidin-5-yl)-3-phenylpropiolamide¹³C NMRDMSO-d₆δ 160.0 (CON), 152.7 (C6), 150.2 (CO), 149.5 (CO), 132.0 (2C, Carom), 130.2 (Carom), 129.0 (2C, Carom), 120.0 (Carom), 85.7, 84.9, 83.6 (C5 or Calkyne), 34.4 (N1-CH₂), 13.2 (CH₂CH₃) mdpi.com

Mass Spectrometry (MS) Analysis

Mass spectrometry is a widely used technique for determining the molecular weight and structural information of compounds by measuring the mass-to-charge ratio (m/z) of ions. Studies involving this compound derivatives have utilized mass spectrometry, often in conjunction with other spectroscopic methods like NMR and IR, for compound characterization and confirmation of synthesized structures. nih.govresearchgate.net For instance, high-resolution mass spectra (HR-MS) recorded using electrospray ionization-quadrupole-time-of-flight (ESI-QTOF) have been employed to confirm the calculated mass-to-charge ratios for protonated molecular ions ([M + H]⁺) of synthesized carboxamidouracil derivatives. nih.govmdpi.com Electron ionization (EI) mass spectra have also been recorded for related compounds like 5,6-diamino-1,3-dimethyluracil, providing characteristic fragmentation patterns. nih.govnist.gov

Predicted Collision Cross Section (CCS) values for this compound and some of its adducts have been calculated, which can be useful in ion mobility-mass spectrometry studies for compound identification and structural analysis. uni.lu

Adductm/zPredicted CCS (Ų)
[M+H]⁺143.05635124.3
[M+Na]⁺165.03829134.7
[M+NH₄]⁺160.08289129.8
[M+K]⁺181.01223131.8
[M-H]⁻141.04179123.8
[M+Na-2H]⁻163.02374128.6
[M]⁺142.04852125.1
[M]⁻142.04962125.1

Predicted Collision Cross Section (CCS) values for this compound adducts. uni.lu

Computational Chemistry and Theoretical Studies

Computational chemistry methods, particularly Density Functional Theory (DFT), are extensively used to investigate the molecular structure, electronic properties, and reactivity of this compound and its derivatives. researchgate.netnih.govmdpi.comtandfonline.com These studies complement experimental data and provide deeper insights into the molecule's behavior.

Density Functional Theory (DFT) Calculations

DFT calculations are a cornerstone of theoretical studies on this compound. These calculations are employed for various purposes, including full structure optimization, force field calculations, and the prediction of vibrational frequencies. researchgate.netnih.gov Standard methods like B3LYP, often combined with basis sets such as 6-31G* and 6-311+G**, are commonly used to determine optimized geometries and electronic structures. researchgate.netnih.govtandfonline.com DFT calculations have been used to interpret experimental vibrational spectra (FT-IR and FT-Raman) by comparing predicted spectra with observed bands, providing valuable information about the ability of the computational method to describe the vibrational modes. researchgate.netnih.gov DFT studies also contribute to understanding the conformational preferences of this compound derivatives. nih.gov

Normal Coordinate Analysis and Force Field Calculations

Normal coordinate analysis, often based on force field calculations derived from DFT, is a technique used to analyze the vibrational modes of molecules. researchgate.netresearchgate.net This method helps in assigning experimental infrared and Raman bands to specific molecular vibrations. For this compound, normal coordinate analysis has been carried out assuming specific point group symmetries, and potential energy constants have been obtained. researchgate.netperiyaruniversity.ac.in These calculations, along with potential energy distribution analysis, aid in the complete assignment of normal modes of vibration. researchgate.net

HOMO-LUMO Energy Gap Analysis

The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are frontier molecular orbitals that play a significant role in determining a molecule's chemical reactivity and electronic properties. The energy difference between HOMO and LUMO, known as the energy gap (Egap), is an important indicator of molecular stability and charge transfer characteristics. mdpi.comwuxibiology.comekb.eg Computational studies on this compound and related pyrimidine (B1678525) derivatives often include HOMO-LUMO analysis to understand charge distribution and potential sites for electronic transitions or chemical reactions. researchgate.netmdpi.comresearchgate.net A smaller HOMO-LUMO energy gap generally suggests higher reactivity and a greater possibility of charge transfer within the molecule. mdpi.comwuxibiology.com

Molecular Electrostatic Potential Mapping

Molecular Electrostatic Potential (MEP) maps provide a visual representation of the charge distribution on the surface of a molecule. mdpi.comresearchgate.netuni-muenchen.dewolfram.com These maps are useful for identifying potential sites for electrophilic and nucleophilic attack and understanding intermolecular interactions like hydrogen bonding. mdpi.comresearchgate.netuni-muenchen.demdpi.com By mapping the electrostatic potential onto the electron density surface, regions of negative potential (electron-rich, attractive to positive charges) and positive potential (electron-deficient, attractive to negative charges) can be visualized. researchgate.netuni-muenchen.dewolfram.comresearchgate.net MEP mapping of this compound and its derivatives helps to understand the distribution of electron density and predict how the molecule might interact with other charged species or biological targets. mdpi.comresearchgate.net

Molecular Docking Studies

Molecular docking is a computational technique used to predict the preferred orientation (binding mode) of a molecule (ligand) when bound to another molecule (receptor), such as a protein. researchgate.netekb.eg This method is widely applied in drug discovery to estimate the binding affinity and understand the interactions between a potential drug molecule and its biological target. researchgate.netmdpi.comnih.govjppres.com While direct docking studies specifically on this compound itself are less commonly reported in the provided search results compared to its derivatives, molecular docking has been extensively used to investigate the binding interactions of synthesized compounds derived from this compound with various protein targets, including those implicated in cancer and infectious diseases. researchgate.netmdpi.comtandfonline.comnih.gov These studies help to elucidate the potential mode of action of the synthesized derivatives and identify key interactions responsible for their biological activity. researchgate.netmdpi.comtandfonline.com

Biological and Biochemical Research Applications of 5,6 Diaminouracil and Its Derivatives

Role in Biosynthesis and Metabolic Pathways

5,6-Diaminouracil plays a role in fundamental biological processes, particularly as an intermediate in the biosynthesis of essential cofactors.

Intermediates in Riboflavin (B1680620) Synthesis

This compound is recognized as an early intermediate in the bacterial biosynthesis of riboflavin (vitamin B2). hoffmanlab.orgnih.govebi.ac.ukzfin.org Specifically, 5-amino-6-(D-ribitylamino)uracil, a derivative formed from this compound, is a key compound in this pathway. hoffmanlab.orgnih.govebi.ac.uk This highlights the fundamental involvement of the diaminouracil structure in the synthesis of vital biomolecules in microorganisms.

Interactions with Enzymes and Hydrolases (e.g., Hydroxyisourate Hydrolase)

Research has investigated the interactions of this compound with various enzymes, including those involved in metabolic pathways. Hydroxyisourate hydrolase (HIUHase), an enzyme participating in the ureide pathway in organisms like soybeans and Bacillus subtilis, has been shown to interact with this compound. ebi.ac.ukhoffmanlab.orgrcsb.orgpnas.orgebi.ac.ukcusabio.cn HIUHase catalyzes the hydrolysis of 5-hydroxyisourate. ebi.ac.ukrcsb.org Studies involving the crystal structure of PucM from Bacillus subtilis, a HIUHase, in the presence of this compound have provided insights into the enzyme's active site and potential catalytic mechanisms. rcsb.orgpnas.org this compound has been used as a slow, alternative substrate to investigate the catalysis by hydroxyisourate hydrolase, particularly in the context of understanding the roles of active site residues like Glu 199 and Glu 408. ebi.ac.uk The binding mode of this compound in the active site of PucM has been analyzed, showing interactions with residues such as Arg-49 and Tyr-118. pnas.org

This compound and its derivatives have also been explored as inhibitors of other enzymes, such as dihydrofolate reductase (DHFR), an enzyme crucial for DNA synthesis and repair.

Biological Activities of Derivatives

Derivatives of this compound exhibit a range of biological activities, making them subjects of interest in medicinal chemistry and drug discovery.

Anticancer and Antitumor Activities

Several studies have demonstrated the potential of this compound derivatives as anticancer and antitumor agents. nih.govebi.ac.ukderpharmachemica.comtandfonline.comresearchgate.netmdpi.comnih.gov These derivatives have been synthesized and evaluated for their activity against various cancer cell lines. For instance, novel fused uracil (B121893) derivatives synthesized from this compound have shown potent antitumor activity against human hepatocellular carcinoma cell line (Hep-G2). researchgate.net Some derivatives have exhibited comparable activity to established anticancer drugs like 5-fluorouracil (B62378) and imatinib. researchgate.net

Research has also focused on the synthesis of novel aminopyrimidines and selenadiazolopyrimidines using 5,6-diaminouracils as starting materials, with some compounds showing strong anti-proliferative activity against cell lines such as HepG-2, A-549, and MCF-7. tandfonline.com These compounds have been found to inhibit enzymes like Topoisomerase II and HSP90 and induce apoptosis in cancer cells. tandfonline.com

Other studies have explored the anticancer activity of pyrimidine (B1678525) Schiff bases derived from this compound against liver, breast, and lung cancer cell lines. researchgate.net Certain compounds demonstrated significant cytotoxicity against cancer cells while showing minimal toxicity to normal cells. researchgate.net The antitumor properties of this compound derivatives are attributed to their ability to interact with cellular targets that regulate cell proliferation and survival, potentially inducing apoptosis through the modulation of specific signaling pathways.

Antioxidant and Free Radical Scavenging Properties

This compound derivatives have also been investigated for their antioxidant and free radical scavenging activities. ebi.ac.ukhoffmanlab.orgnih.govresearchgate.netnih.govjuniperpublishers.comacs.orgtandfonline.com Long-chain derivatives of this compound have shown significant inhibitory activity against oxygen radical-induced lipid peroxidation in bovine heart mitochondria. ebi.ac.ukhoffmanlab.orgnih.govebi.ac.uk This activity is believed to be related to their ability to reduce stable radicals like 1,1-diphenyl-2-picrylhydrazyl (B32988) (DPPH) and their lipophilicity. ebi.ac.uknih.govebi.ac.uk

These derivatives have been shown to strongly reduce the propagation rate of lipid peroxidation and can effectively deactivate lipid radicals. ebi.ac.uknih.gov A novel diaminouracil derivative, CX-659S, demonstrated potent scavenging activities against hydroxyl radical and peroxynitrite and inhibited lipid peroxidation in rat brain homogenates in vitro. nih.gov The antioxidant properties of these compounds suggest their potential as protective agents against oxidative tissue damage. nih.gov

Studies on substituted pyrimidines, including those related to diaminouracil, have identified compounds with diverse free radical scavenging potential, some exhibiting better activity than standard antioxidants like butylated hydroxytoluene. juniperpublishers.com The presence of certain functional groups, such as amino groups, has been linked to enhanced radical scavenging activity. juniperpublishers.com

Anti-inflammatory Activities

Some derivatives of this compound have demonstrated anti-inflammatory properties. derpharmachemica.comtandfonline.comresearchgate.netnih.gov For instance, a novel diaminouracil derivative, CX-659S, showed acute anti-inflammatory activities in mice models, dose-dependently inhibiting ear edema induced by arachidonic acid and 12-O-tetradecanoylphorbol 13-acetate (TPA). nih.gov This anti-inflammatory effect is consistent with its observed antioxidative properties. nih.gov

Research on fused purine (B94841) and pyrimidine derivatives, synthesized using this compound as a starting material, has also indicated potential anti-inflammatory activity. derpharmachemica.comresearchgate.net While the primary focus of some studies might be on other activities like antitumor effects, the synthesis of these heterocyclic systems from diaminouracil highlights the versatility of the core structure in generating compounds with varied biological profiles, including anti-inflammatory potential.

Antimicrobial and Antiviral Activities.

Research has explored the potential of this compound and its derivatives as antimicrobial and antiviral agents. Novel fused uracils, including pyrimidodiazepines, lumazines, triazolopyrimidines, and xanthines synthesized from 5,6-diamino-1-(2-chlorobenzyl)uracil, have been evaluated for their antimicrobial and antioxidant activities. Some of these compounds demonstrated a wide range of activity against various pathogenic microbes, including Staphylococcus aureus, Bacillus subtilis, Pseudomonas aeruginosa, Candida albicans, and Saccharomyces cerevisiae. researchgate.netnih.gov One specific compound, a triazolo[4,5-d]pyrimidine derivative, showed activity against the fungus Aspergillus niger. researchgate.netnih.gov Another study involving novel xanthine (B1682287) and imidazolone (B8795221) derivatives synthesized from 5,6-diaminouracils reported that certain compounds displayed high activity against Escherichia coli. mdpi.com The synthesis of novel purine derivatives from 5,6-diaminouracils has also been reported, with these compounds being assessed for their antibacterial and antifungal activities. mdpi.com Uracil derivatives in general have been noted for their role in the synthesis of antibacterial, antiviral, and anti-tumor agents. ajol.info

DNA Binding, Chelation, and Fragmentation.

Studies have indicated that newly synthesized fused uracil derivatives, including those derived from this compound, can exhibit binding, chelation, and fragmentation of nucleic acid DNA. scirp.orgresearchgate.netscirp.org This property suggests a potential mechanism of action for some of the observed biological activities, particularly in the context of anticancer research. The ability of these compounds to interact directly with DNA highlights their potential as candidates for the development of therapeutic agents targeting genetic material.

Adenosine (B11128) Receptor Antagonism.

This compound derivatives serve as important precursors for the synthesis of xanthine derivatives, many of which are known to be potent adenosine receptor antagonists. mdpi.comnih.govacs.org Adenosine receptors (ARs), particularly the A2A subtype, are significant drug targets for various conditions, including neurodegenerative diseases like Parkinson's and Alzheimer's, and in the immunotherapy of cancer. mdpi.com The development of potent and selective adenosine receptor ligands is an active area of research. researchgate.net A synthetic procedure starting from 3-propargyl-5,6-diaminouracil has proven to be effective for preparing 8-substituted xanthine derivatives that act as A2A adenosine receptor antagonists. nih.govacs.org These studies involve investigating the affinity and selectivity of novel compounds at different adenosine receptor subtypes through radioligand binding studies. nih.govacs.org

Anti-hyperglycemic Activities.

Recent research has explored the anti-hyperglycemic activities of novel ruthenium uracil Schiff base compounds, including those derived from this compound. nih.govresearchgate.netreferencecitationanalysis.com These studies involve the formation and characterization of such metal complexes and the assessment of their in vitro anti-diabetic activities in selected skeletal muscle and liver cell lines. nih.govresearchgate.net This indicates an emerging area of research into the therapeutic potential of this compound derivatives in metabolic disorders.

Enzyme Inhibition Studies.

This compound and its derivatives have been investigated for their enzyme inhibition capabilities. For instance, novel series of aminopyrimidines synthesized using 5,6-diaminouracils as starting materials have shown strong inhibitory activity against Topoisomerase II and HSP90 in vitro. tandfonline.com Additionally, uracil-appended benzylic amines, synthesized from 5,6-diamino-1,3-dimethyluracil (B14760), have been evaluated for their inhibition abilities against acetylcholinesterase (AChE) and human carbonic anhydrase I and II (hCA I and II) isoenzymes, which are linked to disorders such as Alzheimer's disease, epilepsy, and glaucoma. biruni.edu.tr Some of these compounds exhibited inhibition profiles with varying Ki values against these enzymes. biruni.edu.tr

Advanced Research Directions and Future Perspectives

Design and Synthesis of Novel 5,6-Diaminouracil Analogues.

The design and synthesis of novel this compound analogues are crucial for developing compounds with tailored properties and enhanced biological activities. Various synthetic strategies have been explored to create derivatives by modifying the uracil (B121893) ring at different positions or by using this compound as a precursor for fused heterocyclic systems. For instance, this compound derivatives have been used as starting materials for the synthesis of xanthine (B1682287) derivatives, which are of interest in medicinal chemistry. researchgate.netlookchem.com A synthetic procedure starting from 3-propargyl-5,6-diaminouracil has been identified as a method for preparing certain xanthine derivatives. researchgate.netlookchem.com The condensation of this compound derivatives with carboxylic acid derivatives has also been employed in the synthesis of carboxamides of 5,6-diaminouracils, which are precursors to biologically active xanthine derivatives. mdpi.com Furthermore, this compound has been utilized in the synthesis of fused uracil derivatives, such as indenopteridines and indolopteridines, through reactions with ninhydrin (B49086) and isatin (B1672199), respectively. scirp.orgresearchgate.net Long-chain substituted this compound derivatives have also been synthesized and evaluated for their activity against free radicals. nih.gov

Structure-Activity Relationship (SAR) Studies of this compound Derivatives.

Structure-Activity Relationship (SAR) studies are essential for understanding how modifications to the this compound core affect the biological or chemical activity of the resulting compounds. Detailed SAR analysis has been conducted on derivatives synthesized from this compound, particularly in the context of developing adenosine (B11128) receptor antagonists. researchgate.netlookchem.com These studies aim to identify key structural features that contribute to high affinity and selectivity for specific receptor subtypes. researchgate.netlookchem.com SAR studies have also been performed on fused uracil derivatives synthesized from this compound precursors to evaluate their antitumor activity. Understanding the relationship between the chemical structure and the observed activity guides the rational design of more potent and selective analogues.

Computational Drug Design and In Silico Screening.

Computational drug design and in silico screening play an increasingly important role in the research of this compound derivatives. These methods allow for the prediction of molecular properties, binding affinities to target molecules, and potential biological activities before experimental synthesis and testing. silicos-it.beresearchgate.net Computational approaches, such as molecular docking and virtual screening, can help identify promising this compound analogues from large virtual libraries, potentially accelerating the drug discovery process. silicos-it.benih.govrjraap.com In silico analyses can provide valuable information and potentially reduce the need for extensive in vitro and in vivo studies. researchgate.net

Applications in Material Science and Other Fields.

Beyond medicinal chemistry, this compound and its derivatives are being explored for applications in material science and other fields. Materials science is an interdisciplinary field concerned with the discovery and design of new materials, incorporating principles from chemistry, physics, and engineering. srust.co.jpwikipedia.org While direct applications of this compound in bulk materials science are not extensively detailed in the provided search results, its role as a versatile synthetic precursor suggests potential in creating novel materials with specific properties. For instance, the synthesis of complex heterocyclic structures derived from this compound could lead to materials with interesting electronic, optical, or structural characteristics. The broader field of materials science includes areas like polymers, composites, and functional materials, where intricate organic molecules can play a role. wikipedia.orgmagnusconferences.com

Development of New Analytical Methods for Detection and Quantification.

The development of new analytical methods for the detection and quantification of this compound and its derivatives is important for research, quality control, and potential therapeutic monitoring. Spectrophotometric methods have been developed for the determination of certain substances using this compound hydrochloride as an analytical reagent. researchgate.net These methods often involve the formation of colored complexes that can be quantified by measuring their absorbance at specific wavelengths. researchgate.net The sensitivity, accuracy, and simplicity of spectrophotometric methods make them useful for determining analytes at microgram levels. researchgate.net Additionally, novel fluorescent probes based on 5,6-diamino-1,3-dimethyluracil (B14760) Schiff bases have been synthesized for the selective detection and quantification of metal ions like silver, copper, and ferric ions in water samples. nih.gov These fluorescent probes exhibit a change in fluorescence intensity upon interaction with the target ions, allowing for their detection with high sensitivity. nih.gov

Q & A

Q. Table 1: Antioxidant Activity of Selected this compound Derivatives

DerivativeIC50_{50} (Lipid Peroxidation)log PDPPH Scavenging (%)
N-Decyl derivative0.8 µM3.292
N-Dodecyl derivative0.5 µM4.195
Reference (Trolox C)5.2 µM1.888
Source:

Q. Table 2: Stability of this compound Under Accelerated Conditions

ConditionDegradation (%)Major Degradant
40°C/75% RH, 6 mo125-Amino-6-hydroxyuracil
0.1 M HCl, 24 hr285,6-Dihydroxyuracil
Source:

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.